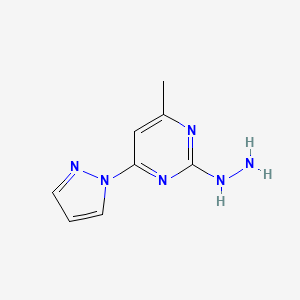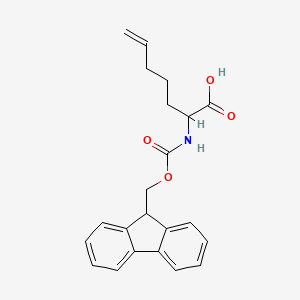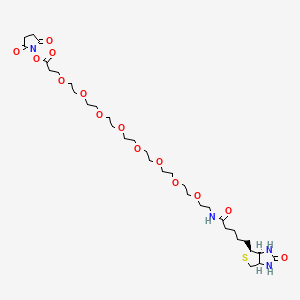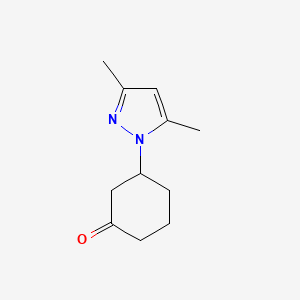
2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
“2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine”, also known as HMP, is a pyrazolopyrimidine-based compound. It has a molecular weight of 190.21 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N6/c1-14-5-3-7 (13-14)6-2-4-10-8 (11-6)12-9/h2-5H,9H2,1H3, (H,10,11,12) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.21 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activity
Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been studied for their antimicrobial properties. The structure of 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine allows for potential activity against various bacterial and fungal strains. This is particularly relevant in the search for new treatments against resistant microbial strains .
Antitumor and Antileukemia Agents
The pyrazole and pyrimidine rings present in this compound are known to exhibit antitumor and antileukemia activities. Researchers have been exploring these compounds for their chemotherapeutic potential, including their ability to inhibit cell division by targeting specific enzymes .
Anti-inflammatory and Analgesic Drugs
Due to the biological activities reported for imidazoles and pyrazoles, derivatives of 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine may also serve as analgesic and anti-inflammatory drugs. These applications are significant in the development of new medications for chronic pain and inflammation .
Antidiabetic Agents
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as antidiabetic agents. The structural features of these compounds can be optimized to interact with biological targets involved in the regulation of blood sugar levels .
Kinase Inhibitors
Kinases are enzymes that play a crucial role in signal transduction and cell regulation. 2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine derivatives have been investigated as kinase inhibitors, which could lead to therapeutic applications in diseases where kinase activity is dysregulated .
Antiproliferative Agents
The compound’s potential to act as an antiproliferative agent is being researched, particularly in the context of cancer treatment. By inhibiting the proliferation of cancer cells, these derivatives could contribute to the development of new oncological therapies .
properties
IUPAC Name |
(4-methyl-6-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6-5-7(12-8(11-6)13-9)14-4-2-3-10-14/h2-5H,9H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHFMTODZRMFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)


![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)








![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)